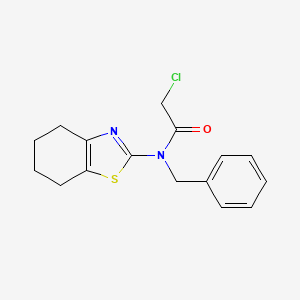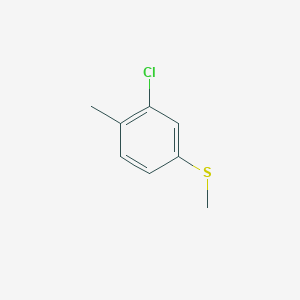
(3-Chloro-4-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9ClS. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and other scientific research fields.
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes .
Pharmacokinetics
Its molecular weight (17268) and predicted density (117±01 g/cm3) suggest that it could potentially be absorbed and distributed in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chloro-4-methylphenyl)(methyl)sulfane can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl methyl sulfides.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methylphenyl)(methyl)sulfane is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methylphenyl methyl sulfide
- 4-Chloro-3-methylphenyl methyl sulfide
- 2-Chloro-4-methylphenyl methyl sulfide
Uniqueness
(3-Chloro-4-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted synthetic applications and research studies.
Propiedades
IUPAC Name |
2-chloro-1-methyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADXSMKJDNHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
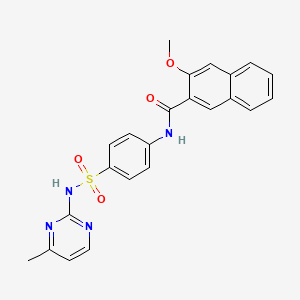
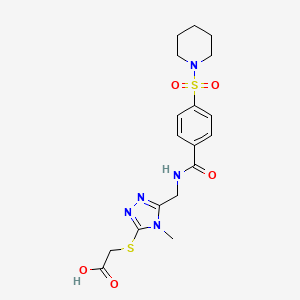
![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
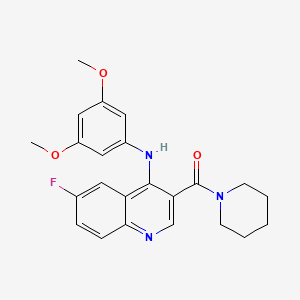
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)
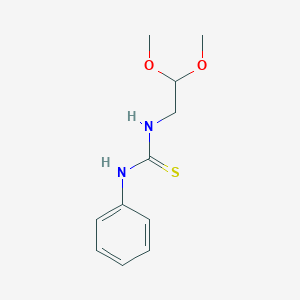
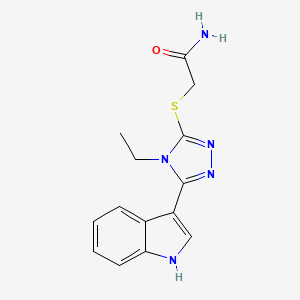
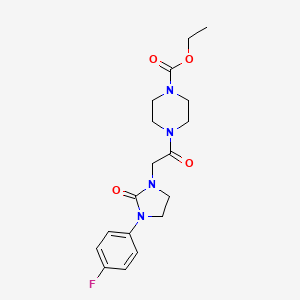
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)
![3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2856741.png)
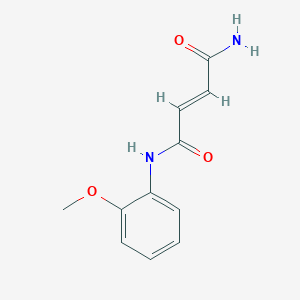
![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)
